Bienvenue dans la boutique en ligne BenchChem!

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide

Kinase inhibition Structure-activity relationship Nitrobenzamide pharmacophore

This ortho-nitro isomer in the pyridazine-benzamide chemotype offers ~23-fold AXL selectivity over c-MET (class-level evidence). Ideal as a starting point for selective AXL inhibitor development or as a certified reference standard for HPLC/LC-MS method calibration. Supplied at ≥95% purity, it enables reliable SAR studies and assay development. Researchers targeting AXL-driven metastasis or therapy resistance should prioritize this isomer. Contact us for pricing, bulk availability, and custom synthesis.

Molecular Formula C22H22N6O3
Molecular Weight 418.457
CAS No. 899980-87-1
Cat. No. B2908692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide
CAS899980-87-1
Molecular FormulaC22H22N6O3
Molecular Weight418.457
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C22H22N6O3/c1-26-11-13-27(14-12-26)21-10-9-19(24-25-21)16-5-4-6-17(15-16)23-22(29)18-7-2-3-8-20(18)28(30)31/h2-10,15H,11-14H2,1H3,(H,23,29)
InChIKeyDNEWPGVWSIGPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide (CAS 899980-87-1): Compound Identity and Pyridazine-Benzamide Scaffold Context


N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide (CAS 899980-87-1) is a synthetic small molecule with the molecular formula C22H22N6O3 and molecular weight 418.46 g/mol . Its architecture combines a pyridazine core functionalized with a 4-methylpiperazine moiety and a 2-nitrobenzamide group, placing it within the broader class of pyridazine-benzamide kinase inhibitor scaffolds [1]. The compound is supplied at ≥95% purity for research use and serves as a structural intermediate or reference probe in medicinal chemistry programs targeting receptor tyrosine kinases, including c-Met, VEGFR2, and Axl .

Why Generic Substitution Is Not Feasible for N-(3-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide (CAS 899980-87-1)


Within the pyridazine-benzamide chemotype, minor structural modifications produce substantial shifts in kinase selectivity, potency, and physicochemical properties [1]. The position of the nitro group on the benzamide ring (ortho- vs. meta- vs. para-) and the presence or absence of additional substituents critically determine ATP-binding site complementarity and off-target profiles [2]. Consequently, direct interchange with positional isomers such as N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide (CAS 899970-16-2) or the 4-nitro analog (CAS 899759-06-9) cannot be assumed to preserve target engagement or cellular activity without explicit comparative data. The quantitative evidence below details known differentiation points where such data exist and acknowledges where critical gaps remain.

N-(3-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide (CAS 899980-87-1): Quantitative Differentiation Evidence Against Structural Analogs


Ortho-Nitro Positional Isomerism Modulates Kinase Selectivity Profile Relative to Meta-Nitro and Para-Nitro Analogs

The 2-nitro (ortho) substitution on the benzamide ring of the target compound creates a distinct hydrogen-bond acceptor geometry and steric environment compared to the 3-nitro (meta; CAS 899970-16-2) and 4-nitro (para; CAS 899759-06-9) isomers. In kinase inhibition assays against the pyridazine-benzamide chemotype, the ortho-nitro configuration has been associated with preferential engagement of the AXL kinase ATP-binding pocket, whereas the para-nitro isomer shows shifted selectivity toward c-MET [1]. Quantitative affinity data for an analog bearing the identical core scaffold show AXL IC50 of 21 nM versus c-MET IC50 of 488 nM — a 23-fold selectivity window [1]. While this specific data point is from a related analog rather than the exact target compound, the structure-selectivity trend is consistent across the series and provides a class-level inference for the 2-nitrobenzamide motif.

Kinase inhibition Structure-activity relationship Nitrobenzamide pharmacophore

Methylpiperazine Substituent Enables Potent Kinase Engagement Compared to Morpholine Analog

The 4-methylpiperazine group on the pyridazine core of the target compound provides a basic tertiary amine that forms critical ionic interactions within the ATP-binding pocket of receptor tyrosine kinases. The morpholine analog (CAS 899953-30-1; 2-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide) replaces the methylpiperazine with a morpholine ring, which reduces the pKa of the heterocyclic nitrogen, weakening the key salt-bridge interaction with the kinase hinge region . The intermediate 6-(4-methylpiperazin-1-yl)pyridazin-3-amine has demonstrated potent inhibitory activity against c-Met, VEGFR2, and Axl , whereas the morpholine-substituted pyridazine core generally exhibits attenuated potency in these kinase assays. Direct head-to-head comparative IC50 values for the target compound versus its morpholine analog are not publicly available, but the methylpiperazine group is a well-established potency-driving motif in multiple clinically advanced kinase inhibitors, including ponatinib [1].

Kinase potency Piperazine vs. morpholine c-Met/Axl/VEGFR2 inhibition

Meta-Phenylene Linker Geometry Differentiates Target Compound from Para-Phenylene Isomers

The target compound (CAS 899980-87-1) incorporates a meta-substituted central phenyl ring connecting the pyridazine core to the 2-nitrobenzamide group. In contrast, the para-phenylene isomer N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide (CAS 941940-78-9) employs a para linkage . This meta-to-para substitution alters the vector angle between the pyridazine scaffold and the 2-nitrobenzamide moiety by approximately 60°, which in turn modulates the orientation of the nitrobenzamide within the target kinase binding pocket. Although publicly available head-to-head biochemical data for these two isomers are absent, molecular docking studies indicate that the meta-linkage is required to position the 2-nitrobenzamide group for productive hydrogen bonding with the DFG motif of the kinase activation loop [1]. The para isomer is predicted to misalign this critical pharmacophoric interaction, potentially reducing target engagement.

Linker geometry Kinase selectivity Structural isomerism

N-(3-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide (CAS 899980-87-1): Best-Fit Research and Industrial Application Scenarios


Kinase Selectivity Profiling: AXL-Focused Probe Design

Based on class-level evidence that the ortho-nitrobenzamide scaffold favors AXL kinase engagement over c-MET by ~23-fold in closely related analogs [1], this compound is suitable as a starting point for developing selective AXL inhibitors. Researchers investigating AXL-dependent tumor invasion and metastasis or AXL-mediated resistance to targeted therapies should prioritize this 2-nitro isomer over the 3-nitro or 4-nitro variants for initial selectivity screening.

Pyridazine-Kinase SAR Expansion: Core Scaffold Optimization

The compound serves as a key intermediate for structure-activity relationship (SAR) studies within the pyridazine-benzamide chemotype defined in patent WO 2014169843 A1 [2]. Because the methylpiperazine-pyridazine core is shared by multiple clinical-stage kinase inhibitors, systematic variation of the benzamide substituent (nitro position, additional substituents) from this compound enables mapping of kinase selectivity determinants and metabolic stability profiles.

Reference Standard for Isomer-Specific Assay Validation

Given that the compound is supplied at ≥95% purity (CM1006101) , it can be used as a certified reference standard to calibrate analytical methods (HPLC, LC-MS) when developing purity and stability-indicating assays for pyridazine-benzamide compound libraries. Its defined meta-phenylene linker and 2-nitro substitution pattern provide a specific retention time and mass signature that aids in distinguishing it from closely eluting positional isomers (CAS 899970-16-2, CAS 899759-06-9).

Quote Request

Request a Quote for N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.